
3-cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C24H33N5O2 and its molecular weight is 423.561. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic routes and reaction conditions: : The synthesis typically involves the construction of the 1H-1,2,3-triazole core via a cycloaddition reaction between an azide and an alkyne, often facilitated by copper catalysts. The subsequent steps involve the formation of the piperidine ring and attachment of the cyclopentyl and propanamide groups. These steps usually require precise temperature control, use of organic solvents like dichloromethane, and catalysts such as palladium.
Industrial production methods: : Industrial synthesis may scale up these reactions using continuous flow chemistry to ensure consistent quality and yield. The use of automated synthesisers and stringent quality control measures are essential to manage the complex multi-step synthesis process efficiently.
化学反应分析
Types of reactions: : This compound can undergo various reactions, including:
Oxidation: : Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: : Often involving hydrogenation over palladium or platinum catalysts.
Substitution: : Halogenation, amination, or alkylation reactions can modify different parts of the molecule.
Common reagents and conditions: : Reagents like lithium aluminum hydride for reduction, or halogenating agents like thionyl chloride for substitutions, are commonly used.
Major products: : The main products from these reactions vary based on the functional groups targeted. For instance, oxidation might yield carboxylic acids or ketones, while substitution reactions often produce new derivatives with altered pharmacological properties.
科学研究应用
Chemistry: : It's used as a building block in complex organic synthesis.
Biology: : Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: : Investigated for its potential in developing new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: : Used in the development of novel materials with specific desired properties.
作用机制
The compound exerts its effects primarily by binding to specific molecular targets such as enzymes or receptors. The 1H-1,2,3-triazole moiety is known for its bioisosteric properties, often mimicking natural substrates in biological systems.
Molecular targets and pathways: : It could inhibit or activate enzymes, disrupt protein-protein interactions, or modulate signaling pathways. Detailed studies often reveal its binding affinity and specificity to particular biological targets, providing insights into its mechanism of action.
相似化合物的比较
Similar compounds
3-cyclopentyl-N-(1-(1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
3-cyclopentyl-N-(1-(1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
3-cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)propanamide
Uniqueness: : The compound's unique structural elements, like the cyclopentyl group and the specific positioning of the 3,5-dimethylphenyl and 1H-1,2,3-triazole moieties, contribute to its distinctive biological activity and chemical reactivity. Comparatively, its analogs might show varying degrees of efficacy and side effects, often due to subtle differences in their structures.
This compound represents a remarkable fusion of structural complexity and potential functional versatility, making it a subject of ongoing research across multiple scientific domains.
属性
IUPAC Name |
3-cyclopentyl-N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-17-13-18(2)15-21(14-17)29-16-22(26-27-29)24(31)28-11-9-20(10-12-28)25-23(30)8-7-19-5-3-4-6-19/h13-16,19-20H,3-12H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYDTUIWPYTDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CCC4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-3-oxobutanoate](/img/structure/B2734295.png)
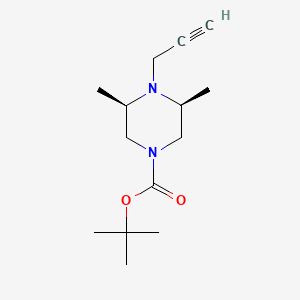

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2734299.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2734300.png)
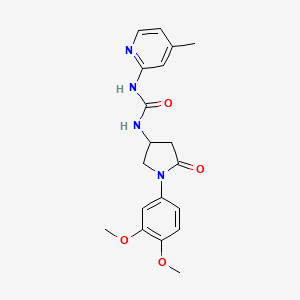
![Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/new.no-structure.jpg)
![N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide](/img/structure/B2734305.png)

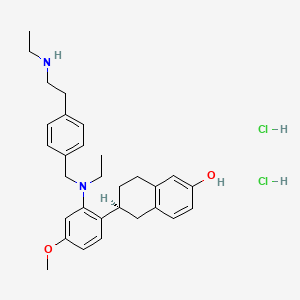
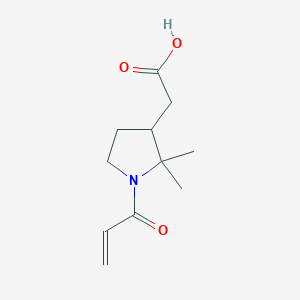
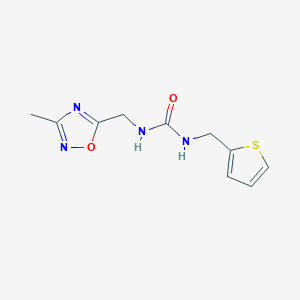
![N-(4-bromo-3-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2734315.png)
![6-Benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2734317.png)
